molecular formula C17H19N3O3S B2866871 1-(Thiophen-2-yl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)urea CAS No. 1171163-71-5

1-(Thiophen-2-yl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)urea

Cat. No. B2866871
CAS RN: 1171163-71-5
M. Wt: 345.42
InChI Key: LDEULMAGKNXZFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Thiophen-2-yl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)urea is a useful research compound. Its molecular formula is C17H19N3O3S and its molecular weight is 345.42. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity Through Kinase Inhibition and Microtubule Assembly Disruption

Research into tetrahydrobenzo[b]thiophene derivatives, including structures similar to 1-(Thiophen-2-yl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)urea, has demonstrated promising anticancer activities. These compounds have been found to disrupt tubulin polymerization, a critical process in cell mitosis, leading to the arrest of tumor cell growth. One specific benzyl urea tetrahydrobenzo[b]thiophene derivative showed broad-spectrum antitumor activity against several cancer cell lines, indicating the potential of these compounds in cancer therapy. This activity is attributed to their ability to induce G2/M cell cycle arrest and apoptosis through the inhibition of WEE1 kinase and direct targeting of tubulin, preventing its polymerization (Abdel-Rahman et al., 2021).

Synthesis and Structure for Biological Activity

The synthesis and structure-activity relationship of urea derivatives have been extensively studied. Novel urea derivatives have been synthesized and evaluated for their antitumor properties, showing that certain configurations and substitutions on the urea scaffold can significantly impact their biological activity. These findings highlight the importance of the urea group in medicinal chemistry, especially in the context of designing new therapeutic agents with potential anticancer properties (Ling et al., 2008).

Heterocyclic Compound Synthesis

Research into the construction of oxazepine skeletons from compounds like 2′-amino-2-hydroxybiphenyl and isothiocyanates via iodine-mediated cyclodesulfurization has led to the development of novel dibenzo[d,f][1,3]oxazepine derivatives. These findings contribute to the broader understanding of heterocyclic compound synthesis, which is vital for developing new drugs and materials with potential applications in various fields, including pharmaceuticals and materials science (Murata et al., 2021).

properties

IUPAC Name

1-thiophen-2-yl-3-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3S/c1-17(2)10-23-13-9-11(6-7-12(13)20(3)15(17)21)18-16(22)19-14-5-4-8-24-14/h4-9H,10H2,1-3H3,(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDEULMAGKNXZFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=CC(=C2)NC(=O)NC3=CC=CS3)N(C1=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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